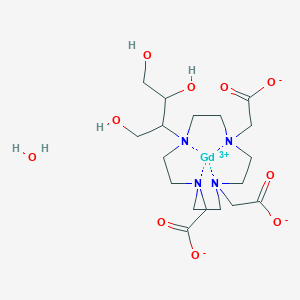

Gadobutrol Monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gadobutrol Monohydrate is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is a second-generation extracellular non-ionic macrocyclic gadolinium-based contrast agent. This compound is known for its high stability and low risk of nephrogenic systemic fibrosis, making it a preferred choice for enhancing the contrast in MRI scans. It is marketed under various trade names, including Gadovist and Gadavist .

Mecanismo De Acción

Target of Action

Gadobutrol, also known as Gd-DO3A-butrol, is primarily used as a contrast agent in Magnetic Resonance Imaging (MRI). Its primary targets are tissues with disrupted blood-brain barriers and/or abnormal vascularity . It is also used to assess the presence and extent of malignant breast disease, evaluate known or suspected supra-aortic or renal artery disease, and assess myocardial perfusion .

Mode of Action

Gadobutrol works by enhancing the contrast in MRI scans. The visualization of normal and pathological tissue in MRI depends on variations in the radiofrequency signal intensity that occur with differences in proton density, the spin-lattice or longitudinal relaxation times (T1), and the spin-spin or transverse relaxation time (T2) . Gadobutrol, being a paramagnetic substance, affects these relaxation times, thereby improving the contrast of the images .

Biochemical Pathways

Gadobutrol does not directly interact with biochemical pathways. Instead, it affects the physical properties of water protons in the vicinity of the gadolinium ion, altering the relaxation times of those protons. This change in relaxation times is what leads to the contrast enhancement in MRI .

Pharmacokinetics

Gadobutrol exhibits dose-proportional pharmacokinetics and is rapidly distributed into the extracellular space . It shows minimal plasma protein binding . Gadobutrol is primarily eliminated in the urine, with >50% of the dose eliminated within 2 hours, >90% within 12 hours, and 100% within 72 hours . Since gadobutrol is exclusively eliminated in an unchanged form via the kidneys, no dosage adjustment is considered necessary .

Result of Action

The primary result of gadobutrol’s action is the enhancement of contrast in MRI scans. This allows for better visualization of lesions and abnormal vascularity in various parts of the body, including the central nervous system and the breasts . It also aids in the evaluation of known or suspected supra-aortic or renal artery disease, and in the assessment of myocardial perfusion .

Análisis Bioquímico

Biochemical Properties

Gadobutrol Monohydrate is formulated at twice the gadolinium ion concentration compared to other GBCAs, thus requiring a lesser injection volume . It is not metabolized and is excreted in an unchanged form via the kidneys .

Cellular Effects

In the central nervous system, this compound works by highlighting any areas with disrupted blood-brain barrier and/or abnormal vascularity . It provides contrast enhancement during cranial, spinal, breast, or other investigations .

Molecular Mechanism

The mechanism of action of this compound in MRI involves variations in the radiofrequency signal intensity that occur with differences in proton density, the spin-lattice or longitudinal relaxation times (T1), and the spin-spin or transverse relaxation time (T2) .

Temporal Effects in Laboratory Settings

Based on more than 20 years of experience in the clinical trial and real-world settings, this compound has been found to be an effective and safe diagnostic GBCA for use in contrast-enhanced MRI and MRA .

Metabolic Pathways

This compound is not metabolized and is excreted in an unchanged form via the kidneys . More than 90% of the given dose is eliminated via the urine within 12 hours after intravenous administration .

Transport and Distribution

After intravenous administration, this compound is rapidly distributed in the extracellular space .

Subcellular Localization

As an extracellular contrast agent, this compound does not have a specific subcellular localization. It is distributed in the extracellular space and does not enter cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Gadobutrol Monohydrate involves the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with 4,4-dimethyl-3,5,8-trioxabicyclo[5,1,0]octane and lithium chloride in alcohol at elevated temperatures. This is followed by alkylation with sodium monochloroacetate in an alkaline medium. The work-up involves acidic conditions, removal of salts, and addition of gadolinium oxide. The pH is then adjusted with lithium hydroxide to a neutral to slightly basic value. The solution is concentrated, and alcohol is added, followed by heating under reflux. After cooling, the crude product is isolated and dried. The crude product is then dissolved in water, purified on an ion exchanger, treated with activated carbon, followed by sterile filtration, boiling under reflux, cooling, and isolation and drying of the final product .

Industrial Production Methods: Industrial production methods for this compound focus on high yield and purity. A novel method simplifies the process by forming a gadolinium complex in-situ without purification of butrol intermediates and eliminating the resin purification process. This method produces high-purity this compound in a high yield through a simplified process .

Análisis De Reacciones Químicas

Types of Reactions: Gadobutrol Monohydrate primarily undergoes complexation reactions due to its gadolinium content. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The synthesis involves reagents such as cyclen, 4,4-dimethyl-3,5,8-trioxabicyclo[5,1,0]octane, lithium chloride, sodium monochloroacetate, and gadolinium oxide. The conditions include elevated temperatures, alkaline and acidic media, and refluxing.

Major Products: The major product of these reactions is this compound itself, with high purity and stability .

Aplicaciones Científicas De Investigación

Gadobutrol Monohydrate is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in diagnostic imaging, where it enhances the contrast in MRI scans. It is used to visualize pathological lesions in the central nervous system, liver, kidneys, and other body regions. It is also employed in contrast-enhanced magnetic resonance angiography to evaluate perfusion and flow-related abnormalities .

Comparación Con Compuestos Similares

- Gadoterate Meglumine

- Gadobenate Dimeglumine

- Gadopentetate Dimeglumine

Comparison: Gadobutrol Monohydrate is unique due to its high stability and low risk of nephrogenic systemic fibrosis compared to linear gadolinium-based contrast agents. It is formulated at twice the gadolinium ion concentration of other contrast agents, reducing the injection volume and improving image enhancement. Its macrocyclic structure provides higher stability and lower toxicity .

Propiedades

IUPAC Name |

2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N4O9.Gd.H2O/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);;1H2/q;+3;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKUDJWFTFYTQQ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].O.[Gd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33GdN4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Gd-DO3A-butrol and what is its primary application in research?

A: Gd-DO3A-butrol, also known as Gadobutrol Monohydrate, is a gadolinium-based contrast agent used in magnetic resonance imaging (MRI). [, , , , ] It enhances the contrast in MRI images by shortening the T1 relaxation time of water protons in its vicinity, allowing for clearer visualization of tissues and structures. [, , , , ]

Q2: How does the concentration of Gd-DO3A-butrol affect its efficacy in prostate cancer detection using MRI?

A: Research suggests that using a 1 M concentration of Gd-DO3A-butrol during multiparametric MRI may improve the accuracy of prostate cancer detection compared to using 0.5 M concentrations of other gadolinium-based contrast agents. [] This is likely due to the higher T1 relaxivity associated with the higher concentration.

Q3: Has Gd-DO3A-butrol been compared to other contrast agents in research? If so, what are the findings?

A: Yes, Gd-DO3A-butrol has been compared to other gadolinium-based contrast agents in several studies. For instance, one study found that in a rat model, Gd-DO3A-butrol provided better visualization of perilymphatic spaces in the inner ear compared to Gd-DOTA when using a 9.4-tesla micro-MRI. [] Another study investigated its use in detecting colorectal cancer liver metastases and found that a radiomic model based on Gd-DO3A-butrol enhanced MRI data could predict overall survival across different contrast agents and imaging protocols. [] This suggests a potential for generalizability of its imaging characteristics.

Q4: How does Gd-DO3A-butrol behave under different magnetic field strengths in terms of its relaxivity?

A: The T1 relaxivity (r1) of Gd-DO3A-butrol varies depending on the magnetic field strength of the MRI scanner. A study measuring r1 in human whole blood at 1.5T, 3T, and 7T found that r1 values decrease with increasing field strength. [] At 1.5T, the r1 of Gd-DO3A-butrol was 4.6 ± 0.2 s−1⋅mM−1, decreasing to 4.5 ± 0.3 s−1⋅mM−1 at 3T and 4.2 ± 0.3 s−1⋅mM−1 at 7T. []

Q5: Beyond visualizing anatomical structures, are there other research applications of Gd-DO3A-butrol?

A: Yes, Gd-DO3A-butrol has been explored in preclinical research for visualizing and quantifying lymphatic flow. [] One study used laser ablation with inductively coupled plasma mass spectrometry imaging (LA-ICP-MSI) to track the distribution of Gd-DO3A-butrol within the lymphatic system of a rat model, demonstrating its potential for investigating lymphatic function. []

Q6: Are there any safety concerns regarding the use of Gd-DO3A-butrol in research?

A: While generally considered safe for clinical use, researchers are investigating the long-term effects of gadolinium deposition in the body. [] Therefore, it's crucial to use Gd-DO3A-butrol responsibly in research, adhering to established safety protocols and minimizing exposure whenever possible.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.